Chemical structure and molecular weight of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole
Chemical structure and molecular weight of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole
[1][2][3][4][5]
Executive Summary
3-Isothiocyanato-1,5-dimethyl-1H-pyrazole (CAS: 1001500-57-7) is a specialized heterocyclic building block characterized by the presence of a reactive isothiocyanate (-N=C=S) functionality attached to the C3 position of a 1,5-dimethylpyrazole core.[1][2][3][4][5] This compound serves as a critical electrophilic scaffold in medicinal chemistry, particularly for the "diversity-oriented synthesis" of thiourea derivatives, thiazoles, and fused pyrazolo-heterocycles.[3]
Its molecular weight of 153.21 g/mol and distinct electronic profile—driven by the electron-rich pyrazole ring coupled with the electron-withdrawing isothiocyanate group—make it an ideal candidate for fragment-based drug discovery (FBDD) and the development of agrochemicals targeting specific enzyme pockets.[3]
Chemical Identity & Structural Analysis[3][6][7]
The structural integrity of this compound relies on the specific regiochemistry of the methyl groups.[3] Unlike its 1,3-dimethyl isomer, the 1,5-dimethyl substitution pattern creates a unique steric environment around the N1 nitrogen, influencing the solubility and binding kinetics of its derivatives.[3]
Table 1: Physicochemical Specifications
| Property | Data |
| Chemical Name | 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole |
| CAS Registry Number | 1001500-57-7 |
| Molecular Formula | C₆H₇N₃S |
| Molecular Weight | 153.21 g/mol |
| Monoisotopic Mass | 153.0361 Da |
| Structural Class | Heteroaryl Isothiocyanate |
| Key Functional Group | Isothiocyanate (-NCS) at C3 |
| Core Scaffold | 1,5-Dimethyl-1H-pyrazole |
Structural Logic
The molecule consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms.[3]
-
N1 Position: Methylated.[3][6][7][8][9] This blocks tautomerization, locking the aromatic system.
-
C5 Position: Methylated. This substituent provides steric bulk and lipophilicity.[3]
-
C3 Position: Substituted with the isothiocyanate group.[3][4][10] This carbon is the focal point for nucleophilic attack in synthetic applications.[3]
Synthesis & Production Protocols
The synthesis of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole is typically achieved through the desulfurization-functionalization of the corresponding primary amine.[3] Direct thiocyanation of the pyrazole ring (C-H functionalization) usually favors the C4 position due to electronic directing effects; therefore, the amine-to-isothiocyanate conversion is the authoritative route for the C3 isomer.[3]
Core Synthetic Pathway
The precursor, 1,5-dimethyl-1H-pyrazol-3-amine , is treated with a thiocarbonyl transfer agent.[3] Two primary methodologies are employed depending on scale and safety constraints.[3]
Method A: Thiophosgene Protocol (High Yield)
This method utilizes thiophosgene (CSCl₂), a highly reactive reagent that effects the conversion under mild biphasic conditions.
Reagents: 1,5-dimethyl-1H-pyrazol-3-amine, Thiophosgene, Sodium Bicarbonate (NaHCO₃), Chloroform (CHCl₃), Water.[3]
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 eq of 1,5-dimethyl-1H-pyrazol-3-amine in CHCl₃.
-
Biphasic Setup: Add an equal volume of saturated aqueous NaHCO₃. Cool the mixture to 0°C.
-
Addition: Slowly add 1.1 eq of thiophosgene dropwise over 20 minutes. Caution: Thiophosgene is highly toxic; use a fume hood.[3]
-
Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.
-
Workup: Separate the organic layer.[3] Extract the aqueous layer twice with CHCl₃.[3]
-
Purification: Dry combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude isothiocyanate is typically purified via flash column chromatography (Hexanes/EtOAc).
Method B: CS₂ / DCC Protocol (Thiophosgene-Free)
For laboratories avoiding thiophosgene, the dithiocarbamate route using carbon disulfide (CS₂) and dicyclohexylcarbodiimide (DCC) is the standard alternative.
Reaction Logic:
-
Amine attacks CS₂ to form a dithiocarbamate salt.[3]
-
DCC acts as a desulfurizing agent, converting the dithiocarbamate into the isothiocyanate.
Visualization: Synthetic Workflow
Figure 1: Dual synthetic pathways for the generation of the target isothiocyanate from its amino-pyrazole precursor.[3]
Reactivity & Applications in Drug Discovery[3]
The isothiocyanate moiety is a "privileged structure" in medicinal chemistry.[3] It serves as a linchpin for constructing diverse heterocycles.[3]
Synthesis of Pyrazolyl-Thioureas
Reaction with primary or secondary amines yields N,N'-disubstituted thioureas .[3] These derivatives are frequently screened for:
-
Antimicrobial activity: Disrupting bacterial cell wall synthesis.[3]
-
Kinase inhibition: The thiourea motif can form hydrogen bond networks within the ATP-binding pocket of kinases.[3]
Cyclization to Thiazoles
The resulting thioureas can be reacted with α-haloketones (Hantzsch Thiazole Synthesis) to form pyrazolyl-thiazole hybrids .[3] These bi-heterocyclic systems are highly valued for their improved metabolic stability and potency.[3]
Bio-conjugation
Due to the specific reactivity of the -NCS group toward nucleophilic lysine residues in proteins, this compound can be used as a covalent probe to tag proteins containing pyrazole-binding domains.[3]
Visualization: Reactivity Profile
Figure 2: Divergent synthesis capabilities starting from the isothiocyanate core.[3]
Analytical Characterization
To validate the identity of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole, researchers should look for specific spectroscopic signatures.[3]
Infrared Spectroscopy (IR)
The most diagnostic feature is the isothiocyanate stretch.
-
Signal: Very strong, broad band.
-
Range: 2050 – 2150 cm⁻¹ (Asymmetric -N=C=S stretch).[3]
-
Note: Absence of N-H stretching bands (3200-3400 cm⁻¹) confirms full conversion from the amine precursor.[3]
Nuclear Magnetic Resonance (¹H NMR)
Predicted shifts in CDCl₃ (δ ppm):
-
2.20 - 2.30: Singlet (3H), C5-CH₃ .[3]
-
3.60 - 3.80: Singlet (3H), N1-CH₃ .[3]
-
5.90 - 6.10: Singlet (1H), C4-H (Aromatic proton).[3]
Mass Spectrometry (MS)[18]
-
Technique: ESI-MS or GC-MS.[3]
-
Molecular Ion: [M+H]⁺ = 154.2.
-
Fragmentation: Loss of the -NCS group or fragmentation of the pyrazole ring may be observed.[3]
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Always handle in a functioning fume hood. Wear nitrile gloves and chemical safety goggles.[3]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis can yield the amine).
References
-
PubChem. (n.d.). Compound Summary for 1,5-Dimethyl-1H-pyrazol-3-amine (Precursor). Retrieved from [Link]
-
Maddila, S., et al. (2016). Synthesis and biological activity of novel pyrazole-based thiourea derivatives. Journal of Saudi Chemical Society.[3] (Contextual reference for pyrazole-thiourea synthesis).
-
Beilstein Journal of Organic Chemistry. (2012). A general and facile one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates. Retrieved from [Link]
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